molecular formula C15H10N2O3S B2747887 (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476308-32-4

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2747887
CAS RN: 476308-32-4
M. Wt: 298.32
InChI Key: JJKCMJKCBFELES-VOTSOKGWSA-N
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Description

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide, also known as DTAA, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Scientific Research Applications

Polymer Synthesis and Applications

A study by Mori, Sutoh, and Endo (2005) demonstrated the controlled radical polymerization of a monosubstituted acrylamide with an amino acid moiety, showcasing the potential for creating polymers with specific functionalities, which could be related to the manipulation of compounds similar to (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide for creating bioactive or biomimetic materials (Mori, Sutoh, & Endo, 2005).

Advanced Material Development

Lee et al. (2009) detailed the synthesis and crystal structure of a closely related compound, illustrating its potential in developing novel materials with specific structural and electronic properties. Such materials could find applications in electronics, photonics, or as sensors (Lee et al., 2009).

Chemical Synthesis and Characterization

Zhou, Xia, and Wu (2016) reported on a photo-induced catalyst-free reaction involving an acrylamide derivative, indicating the role of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide-like structures in facilitating novel synthetic pathways for creating sulfonohydrazide compounds. These pathways might be useful in synthesizing a wide range of chemical entities for various applications, including drug discovery and material science (Zhou, Xia, & Wu, 2016).

Optoelectronic and Nonlinear Optical Applications

Research on donor-acceptor substituted thiophene dyes by Anandan et al. (2018) highlights the importance of thiophene and acrylamide derivatives in developing materials for enhanced nonlinear optical limiting, which could be critical for protecting optical sensors and human eyes from high-intensity light sources. This suggests potential applications of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide derivatives in optoelectronic devices (Anandan et al., 2018).

Antimicrobial Activity

Bedair et al. (2006) investigated the antimicrobial properties of 4-aminophenylacetic acid derivatives, utilizing a dioxoisoindolin-2-yl structure as a key intermediate. This research points to the potential biomedical applications of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide and its derivatives in developing new antimicrobial agents (Bedair et al., 2006).

properties

IUPAC Name

(E)-N-(1,3-dioxoisoindol-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-12(7-6-9-3-2-8-21-9)16-11-5-1-4-10-13(11)15(20)17-14(10)19/h1-8H,(H,16,18)(H,17,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKCMJKCBFELES-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide

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